D,L-Homotryptophan
Overview
Description
D,L-Homotryptophan is a synthetic amino acid with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol It is a derivative of tryptophan, an essential amino acid, and contains an indole functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: D,L-Homotryptophan can be synthesized through several methods. One common approach involves the reaction of indole-3-acetaldehyde with glycine in the presence of a base, followed by cyclization and subsequent purification steps . Another method includes the use of indole-3-pyruvic acid as a starting material, which undergoes a series of reactions including reduction and amination to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: D,L-Homotryptophan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of the amino acid.
Substitution: Substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.
Major Products: The major products formed from these reactions include various indole derivatives, which can be further utilized in the synthesis of complex compounds .
Scientific Research Applications
D,L-Homotryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds and is used in studies related to protein structure and function.
Medicine: Research on this compound includes its potential therapeutic effects and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of D,L-Homotryptophan involves its interaction with various molecular targets and pathways. It can act as an agonist or antagonist at specific receptors, modulating their activity. For example, it may interact with hydroxycarboxylic acid receptors and D-amino acid oxidase, influencing neurotransmitter levels and synaptic transmission . Additionally, it can participate in metabolic pathways, contributing to the biosynthesis of other amino acids and related compounds .
Comparison with Similar Compounds
D,L-Homotryptophan can be compared with other similar compounds such as:
Tryptophan: Both compounds contain an indole ring, but this compound has an additional carbon atom in its side chain.
N-acetyl-D-tryptophan: This compound is similar in structure but has an acetyl group attached to the nitrogen atom.
Cyclo-L-homotryptophan-D-valine: This cyclic dipeptide contains an additional carbon atom between the indole and diketopiperazine rings.
Uniqueness: this compound’s unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-amino-4-(1H-indol-3-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-10(12(15)16)6-5-8-7-14-11-4-2-1-3-9(8)11/h1-4,7,10,14H,5-6,13H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJZXDVMJPTFKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399986, DTXSID101300614 | |
Record name | D,L-Homotryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-Amino-1H-indole-3-butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6245-92-7, 26988-87-4 | |
Record name | α-Amino-1H-indole-3-butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6245-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D,L-Homotryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-Amino-1H-indole-3-butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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